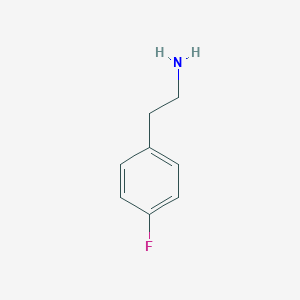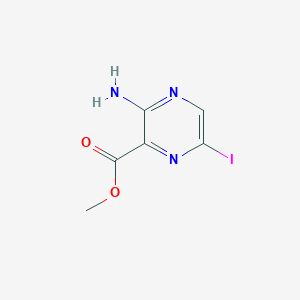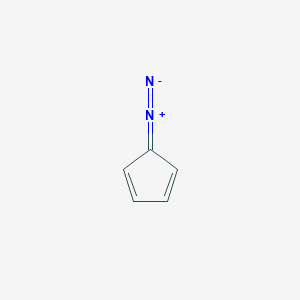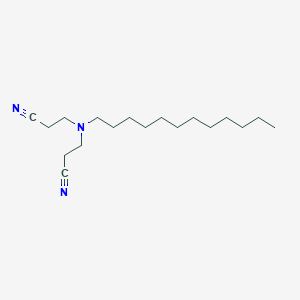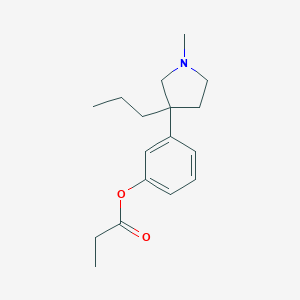
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine (MPPP) is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the 1970s as a potential analgesic drug, but its development was halted due to its high toxicity and potential for abuse. Despite its negative reputation, MPPP remains an important research tool for studying the mechanisms of opioid action in the brain and for developing new opioid-based drugs.
Mecanismo De Acción
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine acts as an agonist at opioid receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and spinal cord. Upon binding to these receptors, 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine induces the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain, pleasure, and mood.
Biochemical and Physiological Effects
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro systems. These include analgesia, sedation, respiratory depression, and euphoria. However, it also has a high potential for toxicity and addiction, which limits its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine has several advantages for use in laboratory experiments. It is a potent and selective agonist for opioid receptors, which makes it a valuable tool for studying the mechanisms of opioid action. It is also readily available and relatively inexpensive compared to other opioid-based drugs. However, its high toxicity and potential for abuse limit its use in clinical studies and require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine and related compounds. One area of interest is the development of novel opioid-based drugs that have reduced toxicity and addiction potential. Another area is the investigation of the molecular mechanisms underlying the effects of 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine on opioid receptors and downstream signaling pathways. Finally, there is a need for further studies on the long-term effects of 1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine on the brain and behavior, particularly in the context of chronic pain and addiction.
Métodos De Síntesis
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine can be synthesized by the reaction of 1-methyl-3-propylpyrrolidine with m-propionylphenol in the presence of a strong acid catalyst. The resulting product is a white crystalline powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-Methyl-3-(m-propionyloxyphenyl)-3-propylpyrrolidine has been extensively studied in animal models and in vitro systems to understand its mechanism of action and potential therapeutic applications. It has been shown to bind to mu, delta, and kappa opioid receptors in the brain, leading to the activation of downstream signaling pathways that modulate pain perception, reward, and mood.
Propiedades
Número CAS |
1505-29-9 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
[3-(1-methyl-3-propylpyrrolidin-3-yl)phenyl] propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-9-17(10-11-18(3)13-17)14-7-6-8-15(12-14)20-16(19)5-2/h6-8,12H,4-5,9-11,13H2,1-3H3 |
Clave InChI |
JXPXSSZPELHHHV-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)OC(=O)CC |
SMILES canónico |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
